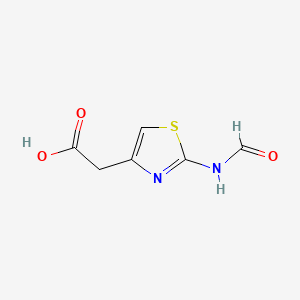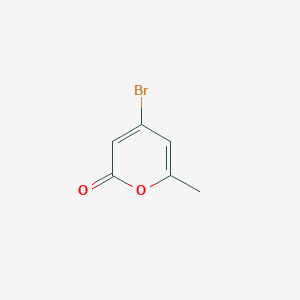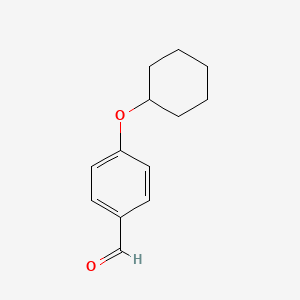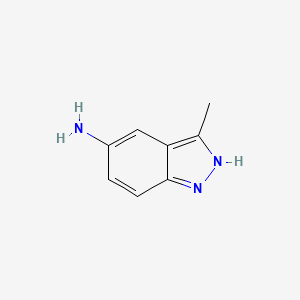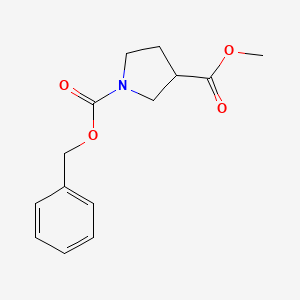
1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of various pyrrolidine derivatives has been explored in several studies. For instance, the transformation of methyl 4-aminopyrrole-2-carboxylate into a diazo compound followed by intramolecular azo coupling under acid conditions has been used to create fluorescent benzo, thieno, and furo [c]-fused methyl 7-aryl-6H-pyrrolo[3,4-c]pyridazine-5-carboxylates with high yields . Another approach involved the cyclization reaction of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates and 2-bromo-1-(4-substituted phenyl)ethanones to synthesize methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives . Additionally, the synthesis of deaza analogues of anxiolytic agents, such as 4-benzylamino-6-methyl-1H-pyrrolo[3,2-c]pyridine and 4-benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine, has been reported using multi-step procedures from pyrrole and pyridine precursors .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives has been characterized using various techniques. For example, the stereochemistry of certain methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives was determined by single-crystal X-ray diffraction . Similarly, the molecular structure of novel (3E,4E)-1-aryl-3,4-bis[(benzo[d][1,3]dioxol-5-yl)methylidene]pyrrolidene-2,5-dione derivatives was confirmed by X-ray crystal structure determination .
Chemical Reactions Analysis
The chemical reactivity of pyrrolidine derivatives includes their ability to undergo intramolecular azo coupling and cyclization reactions . The [3+3]-cyclocondensation of 4,5-dibenzoyl-1H-pyrrole-2,3-diones with 5-aminofuran has been used to synthesize furo[2,3-b]pyridines, demonstrating the versatility of pyrrolidine derivatives in forming heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives vary depending on their structure. For instance, the antimicrobial activity of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives has been evaluated, with some compounds showing significant activity against bacterial and fungal strains, including M. tuberculosis . The photoluminescence and photocatalytic properties of metal(II) complexes based on pyrrolidine derivatives have also been studied, revealing their potential in photocatalytic applications .
Wissenschaftliche Forschungsanwendungen
Application 1: Preparation of Optically-Active 3-Pyrrolidinol and Its Derivatives
- Summary of the Application: This research focuses on the preparation of optically-active 3-pyrrolidinol and its derivatives from 1-benzoylpyrrolidine. These compounds are used as chiral building blocks for pharmaceuticals .
- Methods of Application or Experimental Procedures: The process involves hydroxylation of 1-benzoylpyrrolidine by Aspergillus sp. NBRC 109513, yielding (S)-1-benzoyl-3-pyrrolidinol with 66% enantiomeric excess (ee). This is followed by kinetic resolution of 1-benzoyl-3-pyrrolidinol by Amano PS-IM lipase, forming optically-active 1-benzoyl-3-pyrrolidinol with 99% ee .
- Results or Outcomes: The study found that the use of hydroxylation by Aspergillus sp. strain S60 and stereoselective esterification by Amano PS-IM lipase is effective for the synthesis of optically-active 3-pyrrolidinol and derivatives .
Application 2: Synthesis of Potent Calcium Antagonist
- Summary of the Application: 1-Benzyl-3-pyrrolidinol is used in the preparation of a potent calcium antagonist, 1-benzyl-3-pyrrolidinyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate .
-
“1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate” is a chemical compound with the CAS Number: 188847-00-9 . It has a molecular weight of 263.29 . The compound is typically stored at room temperature in an inert atmosphere . It’s important to note that the availability and pricing of this compound may vary .
-
“1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate” is a chemical compound with the CAS Number: 188847-00-9 . It has a molecular weight of 263.29 . The compound is typically stored at room temperature in an inert atmosphere . It’s important to note that the availability and pricing of this compound may vary .
Safety And Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Eigenschaften
IUPAC Name |
1-O-benzyl 3-O-methyl pyrrolidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-18-13(16)12-7-8-15(9-12)14(17)19-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDIVDBVWXFEMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463087 | |
| Record name | 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate | |
CAS RN |
188847-00-9 | |
| Record name | 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

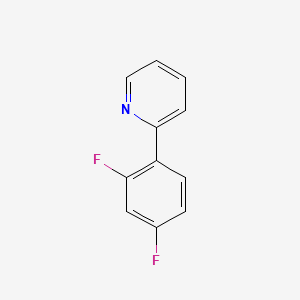
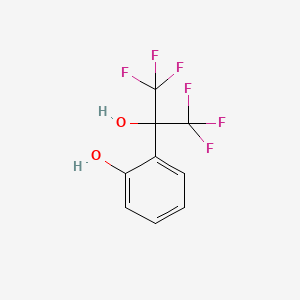
![Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B1338932.png)
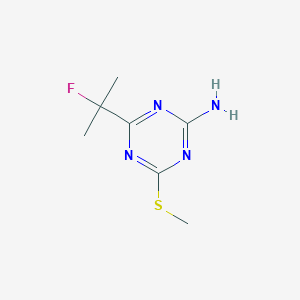
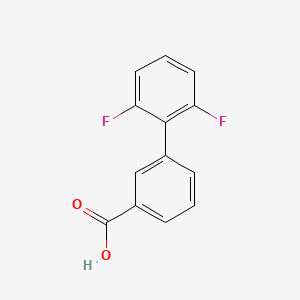
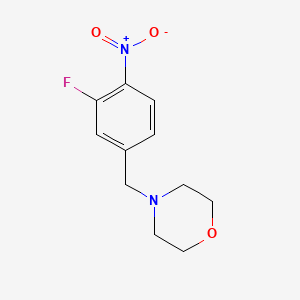
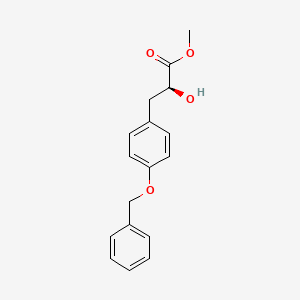
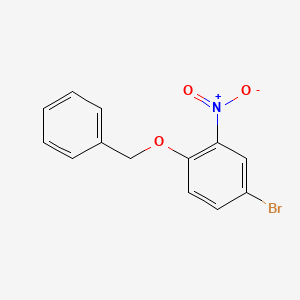
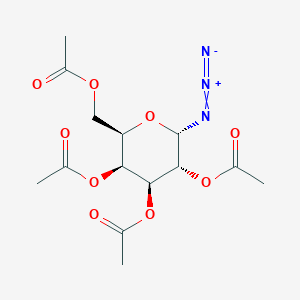
![(3aR,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B1338949.png)
